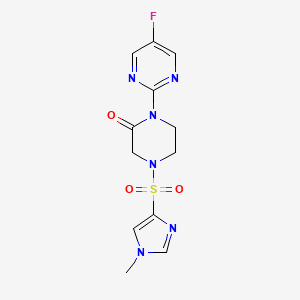
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: Starting with a fluorinated precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the imidazole ring: The imidazole ring can be introduced via condensation reactions with appropriate precursors.
Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.
Piperazine ring formation: The final step involves the formation of the piperazine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one would depend on its specific interactions with biological targets. Typically, such compounds might:
Bind to enzymes or receptors: Inhibiting or activating their function.
Interact with nucleic acids: Affecting gene expression or replication.
Modulate signaling pathways: Influencing cellular processes such as proliferation, apoptosis, or differentiation.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazine: Lacks the ketone group.
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)piperazin-2-one: Lacks the sulfonyl group.
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperidine: Contains a piperidine ring instead of piperazine.
Uniqueness
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one is unique due to the combination of its fluoropyrimidine, imidazole, sulfonyl, and piperazine moieties. This unique structure may confer specific properties, such as enhanced binding affinity to biological targets or improved stability under physiological conditions.
Propiedades
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN6O3S/c1-17-6-10(16-8-17)23(21,22)18-2-3-19(11(20)7-18)12-14-4-9(13)5-15-12/h4-6,8H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFPRYBWXZWYKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













